Iron (III) oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

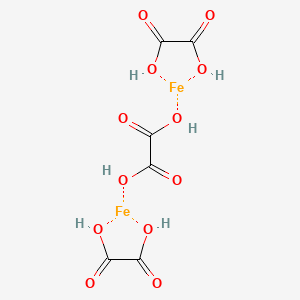

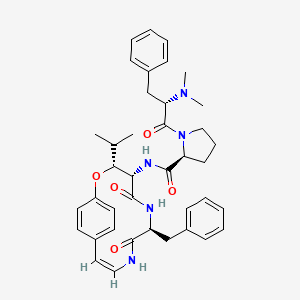

Iron (III) oxalate, also known as ferric oxalate, refers to inorganic compounds with the formula Fe2(C2O4)3 (H 2 O) x . It is a transition metal complex consisting of an iron atom in the +3 oxidation state and three bidentate oxalate ions C2O2− 4 anions acting as ligands .

Synthesis Analysis

Ferric oxalate may be produced by the reaction of iron (III) hydroxide and a solution of oxalic acid: 2Fe (OH)3 + 3H2C2O4 → Fe2(C2O4)3 + 6H2O . Another synthesis method involves the oxidation of iron (II) to iron (III) using hydrogen peroxide before the oxalate ion binds to it .Molecular Structure Analysis

Iron (III) oxalate is a coordination polymer with varying degrees of hydration . The coordination complex with the formula [Fe (C2O4)3]3- forms a variety of salts .Physical And Chemical Properties Analysis

Iron (III) oxide, also known as hematite, is an inorganic compound with a trigonal crystal system . The molecular weight of Fe (III) oxide is 159.69 g/mol, with a melting point of 156°C and a density of 5.25 g/cm³ .Aplicaciones Científicas De Investigación

Photoactive Properties in Natural Systems

Iron (III) oxalate is a notable photoactive metal organic complex, prominently found in natural systems. Its high absorbance and reaction quantum yield make it an essential substance for quantifying photon flux. The photolysis of iron (III) oxalate is not thoroughly understood, which has triggered extensive research to comprehend its mechanism, especially in relation to CO2 production. A study by Mangiante et al. (2017) utilized pump/probe mid-infrared transient absorption spectroscopy to examine the photolysis reaction, shedding light on the sub-picosecond intramolecular electron transfer from oxalate to iron, leading to various intermediate products and ultimately forming solvated CO2(aq) (Mangiante et al., 2017).

Role in Tropospheric Aqueous Chemistry

The interaction of iron (III) oxalate with other substances in the atmosphere, particularly its photodissociation to produce iron (II) and carbon dioxide anion radical, is a potential source of oxidants in tropospheric aqueous chemistry. This was explored in a study by Thomas et al. (2016), which investigated the photodissociation of aqueous iron (III) oxalate complexes and their role in the oxidation of dissolved organic matter within aqueous aerosols. The study highlighted the rapid oxidation of glycolaldehyde to various products, indicating the potential of iron (III) oxalate in atmospheric chemistry (Thomas et al., 2016).

Influence on Iron Dissolution and Synergistic Effects

Iron (III) oxalate demonstrates significant interactions with other substances, influencing iron dissolution. Loring et al. (2008) reported that oxalate can promote the dissolution of goethite in the presence of siderophores secreted by plants and microorganisms. However, it was observed that dissolved Fe(III) concentrations do not increase as expected because Fe(III)-oxalate complexes tend to readsorb to the mineral surface, forming a highly mobile and reactive iron pool, crucial for the dissolution process (Loring et al., 2008).

Photodegradation Agent

The [Fe(Ox)3]3- complex, a form of iron (III) oxalate, has been studied for its application in the photodegradation of persistent organic contaminants in neutral aqueous solutions. The efficiency of this system depends on the initial concentrations of the oxalate ion, highlighting its potential in water treatment procedures, especially when reactors with long optical paths are used. The study by Pozdnyakov et al. (2018) provides valuable insights into the application of the [Fe(Ox)3]3- system in the degradation of 2,4-dichlorophenoxybutanoic acid, revealing its high efficiency and the dynamics involved in the process (Pozdnyakov et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

iron;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDVHKFBLMHJIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Fe].[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Fe2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron (III) oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

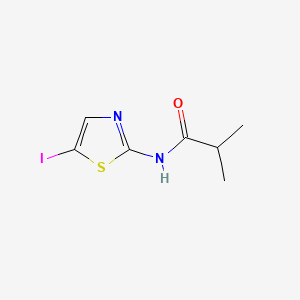

![1H-5,8-Ethanonaphtho[2,3-d]imidazole](/img/structure/B576728.png)

![1-[(9S,10R,11R,12Z,17S)-12-(2-hydroxyethylidene)-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B576734.png)

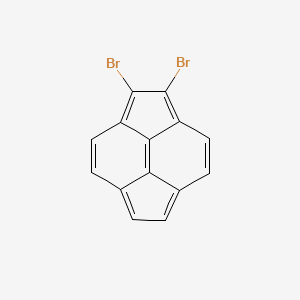

![8H-Thiopyrano[3,2-g][1,3]benzothiazole](/img/structure/B576738.png)

![Isothiazolo[3,4-d]pyrimidine](/img/structure/B576739.png)